molecular formula C32H32O14 B1668571 Chartreusin CAS No. 6377-18-0

Chartreusin

カタログ番号: B1668571
CAS番号: 6377-18-0
分子量: 640.6 g/mol
InChIキー: PONPPNYZKHNPKZ-RYBWXQSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チャートレウシンは、Streptomyces chartreusis菌から単離された芳香族ポリケチド配糖体です。これは、独自の五環式芳香族ビラクトンアグリコン構造で知られる強力な抗腫瘍剤です。 チャートレウシンは、抗がん作用と抗生物質作用など、有意な生物学的活性を示します .

作用機序

チャートレウシンは、DNAに直接結合して複製を阻害することでその効果を発揮します。これは、交互のATまたはGC配列に対して高い親和性を持ち、負の超らせんDNAの緩和を阻害するか、鎖切断を誘導することができます。 さらに、チャートレウシンはRNA合成を阻害し、フリーラジカルの形成を介してDNAの単鎖切断を引き起こします .

類似の化合物との比較

チャートレウシンは、以下を含むいくつかの他の化合物と化学的に関連しています。

チャートレウシンの独自性は、特定の五環式芳香族ビラクトンアグリコン構造と、強力なDNA結合とトポイソメラーゼII阻害特性にあります .

生化学分析

Biochemical Properties

Chartreusin interacts with various enzymes and proteins. It has been found to inhibit DNA and RNA polymerase isolated from L1210 leukemia in culture and in vivo . The inhibition of highly purified DNA polymerase α and RNA polymerase II by this compound varied with the template used . These interactions suggest that the biochemical and biological activities of this compound are manifested in part by its binding to DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It was found to be lethal to both L1210 and P388 cells in culture, with 90% of the cells being killed after a 24-hour exposure to specific concentrations . The lethality of this compound increased in direct proportion to dose and exposure time . It also inhibited RNA synthesis greater than it did DNA synthesis and had the least effect on protein synthesis .

Molecular Mechanism

This compound functions by binding directly to DNA, preventing its replication . It binds cooperatively and has a high affinity for alternating AT or GC sequences . Upon binding, this compound may inhibit the relaxation of negatively supercoiled DNA, or induce strand scission .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The inhibition of L1210 cell growth by this compound was rapid and dose-dependent . The inhibition could not be eliminated after a 30-minute exposure to specific drug doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It was lethal to both L1210 and P388 cells in culture, with 90% of the cells being killed after a 24-hour exposure to specific concentrations . The lethality of this compound increased in direct proportion to dose and exposure time .

準備方法

チャートレウシンは、主に、タイプIIポリケチドシンターゼ(PKS)を含む生合成経路によって合成されます。生合成には、ケトレダクターゼやジオキシゲナーゼなど、その複雑な構造の形成を促進するいくつかの重要な酵素が関与しています。 チャートレウシン生合成の最終段階は、フラビン活性化酸素を酸化剤として使用する酵素ChaPによって触媒される酸化的な転位が含まれます .

特性

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930431
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-18-0
Record name Chartreusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6377-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chartreusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHARTREUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chartreusin
Reactant of Route 2
Chartreusin
Reactant of Route 3
Chartreusin
Reactant of Route 4
Chartreusin
Reactant of Route 5
Chartreusin
Reactant of Route 6
Chartreusin
Customer
Q & A

Q1: What is the primary mechanism of action of chartreusin?

A1: this compound exerts its antitumor activity primarily by intercalating into the DNA double helix. [, , , ] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]

Q2: Does this compound exhibit any other mechanisms of action?

A2: Besides DNA intercalation, studies suggest that this compound can induce the formation of free radicals, leading to single-strand DNA breaks. [] This additional mechanism contributes to its cytotoxic effects. [, ]

Q3: How does the sugar moiety of this compound contribute to its activity?

A3: The sugar moiety plays a crucial role in stabilizing the DNA-chartreusin complex through multivalent bonding. [] This enhanced binding contributes to its potent activity. [, ]

Q4: Is this compound known to inhibit any specific enzymes?

A4: Yes, this compound has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition further disrupts cellular processes and contributes to its antitumor activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C32H32O18 and a molecular weight of 696.58 g/mol.

Q6: What spectroscopic data is available for characterizing this compound?

A6: Researchers have employed various spectroscopic methods to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques), and mass spectrometry (MS). [, , , , , , , , , , , ]

Q7: How do modifications to the this compound structure impact its activity?

A7: Modifications, especially to the sugar moiety, significantly influence this compound's activity. [, ] For instance, replacing the disaccharide with fucose, glucose, or maltose resulted in analogues with comparable or even higher cytotoxic potency against L1210 cells. []

Q8: What is the significance of the 3',4'-O-substituted derivatives of this compound?

A8: Synthesizing 3',4'-O-substituted this compound derivatives, particularly the exo-type of 3',4'-O-benzylidene-chartreusin, aimed to overcome the rapid biliary excretion of the parent compound. [] This modification improved the pharmacokinetic profile and showed promising antitumor activity. []

Q9: Have any studies explored modifying the this compound aglycone?

A9: Yes, recent research successfully tailored the chartarin pharmacophore by introducing a vinyl substituent. [] This modification led to a novel this compound analogue capable of forming covalent bonds with DNA upon photoactivation, exhibiting significantly enhanced antitumoral potency compared to the parent compound. []

Q10: What is known about the stability of this compound?

A10: this compound exhibits poor water solubility, posing challenges for formulation and clinical development. [, , ] Additionally, it undergoes rapid biliary excretion in mice, further limiting its therapeutic potential. [, ]

Q11: Are there any strategies to enhance this compound solubility?

A11: Research has explored hydroxybenzoates, particularly sodium trihydroxybenzoate, as hydrotropic agents to increase the apparent aqueous solubility of this compound at neutral pH. [] This approach holds promise for improving its bioavailability. []

Q12: Have any studies investigated alternative formulations for this compound?

A12: While specific alternative formulations haven't been extensively discussed in the provided literature, the synthesis of analogues with improved water solubility, like the maltoside derivative (8), represents a strategy to enhance its pharmaceutical properties. []

Q13: What is the absorption profile of this compound?

A13: this compound suffers from poor absorption when administered orally, primarily due to its slow absorption from the small intestine. []

Q14: How is this compound distributed in the body?

A14: While detailed distribution studies are limited in the provided literature, research indicates that this compound, when administered intraperitoneally, precipitates in the peritoneal cavity and is slowly absorbed. [] This localized distribution contributes to its activity against tumors in the peritoneal cavity. []

Q15: What is the primary route of this compound elimination?

A15: Biliary excretion represents the predominant route of this compound elimination. [] This rapid elimination contributes to its low plasma and tissue concentrations following intravenous administration, impacting its therapeutic efficacy. []

Q16: Which cell lines have shown sensitivity to this compound in vitro?

A16: this compound demonstrates potent cytotoxic activity against various cancer cell lines in vitro, including L1210 leukemia, P388 leukemia, B16 melanoma, Chinese hamster ovary cells, KB cells, Hep3B2.1-7, and H1299. [, , , , , ]

Q17: Has this compound been evaluated in clinical trials?

A17: While this compound itself hasn't progressed to clinical trials due to its pharmacokinetic drawbacks, a semi-synthetic derivative, IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzyliden-chartreusin), has shown promise as an anticancer agent and entered Phase II clinical trials. []

Q18: Is there any evidence of cross-resistance with other compounds?

A18: While cross-resistance hasn't been directly addressed in the provided papers, its structural similarity to other DNA intercalating agents raises the possibility of cross-resistance with compounds sharing similar mechanisms of action.

Q19: Are there any long-term safety concerns associated with this compound?

A19: Long-term safety data for this compound is not available in the provided literature. Given its potent biological activity, thorough preclinical and potentially clinical safety assessments are crucial before considering its use in humans.

Q20: What is the significance of lambdamycin in relation to this compound?

A20: Lambdamycin and this compound are considered identical compounds. [, , ] Research using the name "lambdamycin" provides valuable insights into this compound's biological activity, including its antimicrobial, antiviral, cancerostatic, and even ergotropic effects in mice. [, , , , , ]

Q21: Have any studies investigated the biosynthesis of this compound?

A21: Yes, several studies have delved into the biosynthetic pathway of this compound. [, , , , ] These investigations employed 13C-labeling experiments and bioinformatic analysis to elucidate the intricate enzymatic steps involved in this compound production. [, , , , ]

Q22: What is the role of Streptomyces chartreusis in this compound research?

A22: Streptomyces chartreusis is the bacterial strain responsible for producing this compound. [, , , , , ] Researchers have extensively studied this strain for optimizing this compound production and generating novel derivatives with improved properties. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。